![molecular formula C9H17NO2 B14314805 3-[Methyl(pentyl)amino]prop-2-enoic acid CAS No. 114084-51-4](/img/structure/B14314805.png)
3-[Methyl(pentyl)amino]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(pentyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It features a prop-2-enoic acid backbone with a methyl(pentyl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pentyl)amino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of prop-2-enoic acid with methyl(pentyl)amine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(pentyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[Methyl(pentyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[Methyl(pentyl)amino]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The prop-2-enoic acid moiety may participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Methyl(ethyl)amino]prop-2-enoic acid
- 3-[Methyl(butyl)amino]prop-2-enoic acid
- 3-[Methyl(hexyl)amino]prop-2-enoic acid
Uniqueness
3-[Methyl(pentyl)amino]prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
114084-51-4 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-[methyl(pentyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h6,8H,3-5,7H2,1-2H3,(H,11,12) |
Clave InChI |
QAAZBHHRUMUCOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


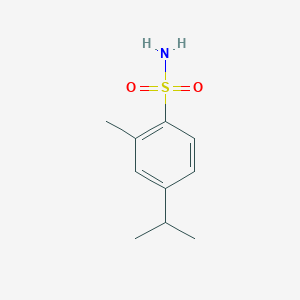
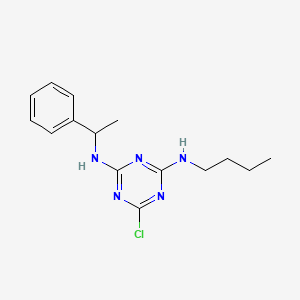
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)


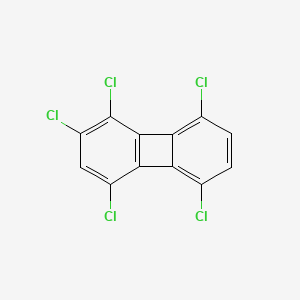
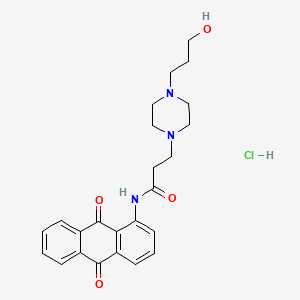

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)

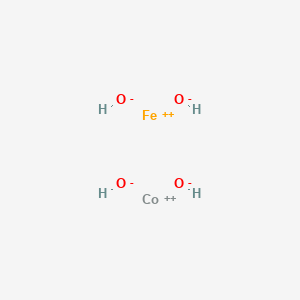
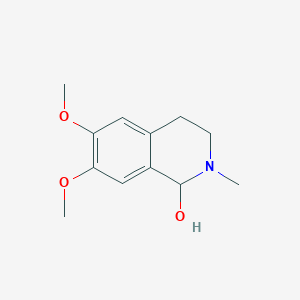
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
